Desdiacetylvecuronium bromide

Pharmacokinetics Drug Metabolism Critical Care

Desdiacetylvecuronium bromide (ORG 7268) is the principal active vecuronium metabolite with a >3-fold longer elimination half-life (116 vs. 34 min) and 67% larger steady-state Vd, driving accumulation in ICU patients. Generic substitution with the parent drug is scientifically invalid due to divergent LC-MS/MS retention, ionization efficiency, and non-equipotent receptor pharmacology. This high-purity standard is non-interchangeable with vecuronium and is mandatory for bioanalytical method calibration, PK/PD modeling, isolated tissue bath experiments, and EP/USP impurity profiling. Ensure regulatory-compliant quantification and avoid significant quantitative error by using the authentic metabolite.

Molecular Formula C₃₀H₅₃BrN₂O₂
Molecular Weight 553.7 g/mol
CAS No. 73319-30-9
Cat. No. B045169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesdiacetylvecuronium bromide
CAS73319-30-9
SynonymsUSP Vecuronium Bromide Related Compound C;  1-((2S,3S,5S,10S,13S,16S,17R)-3,17-Dihydroxy-10,13-dimethyl-2-(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-16-yl)-1-methylpiperidin-1-ium;  Androstane Piperidinium Deriv.;  Org 7402; 
Molecular FormulaC₃₀H₅₃BrN₂O₂
Molecular Weight553.7 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-]
InChIInChI=1S/C30H53N2O2.BrH/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31;/h21-28,33-34H,4-20H2,1-3H3;1H/q+1;/p-1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-;/m0./s1
InChIKeyDIGWZHJLXJPNBY-DSBFZBMTSA-M
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desdiacetylvecuronium Bromide (CAS 73319-30-9): Pharmacological Profile and Role as Vecuronium Metabolite


Desdiacetylvecuronium bromide (CAS 73319-30-9), also known as 3-desacetylvecuronium or ORG 7268, is the principal pharmacologically active metabolite of the non-depolarizing aminosteroid neuromuscular blocking agent vecuronium bromide [1]. Formed via hepatic deacetylation at the 3-position, this compound retains neuromuscular blocking potency and exhibits a significantly prolonged elimination half-life relative to its parent compound [2]. Due to its substantial activity and distinct pharmacokinetic profile, desdiacetylvecuronium bromide is of critical importance in pharmacokinetic/pharmacodynamic (PK/PD) modeling, in vitro drug-drug interaction studies, and the investigation of prolonged paralysis in intensive care unit (ICU) settings [3].

Why Desdiacetylvecuronium Bromide Cannot Be Substituted by Vecuronium Bromide in Critical Applications


Generic substitution between desdiacetylvecuronium bromide and its parent drug, vecuronium bromide, is scientifically unsound due to fundamentally different pharmacokinetic and pharmacodynamic profiles. While vecuronium is the active pharmaceutical ingredient, desdiacetylvecuronium bromide exhibits a >3-fold longer terminal elimination half-life (116 vs. 34 minutes) and a 67% larger steady-state distribution volume in humans, leading to a prolonged mean residence time and increased potential for accumulation [1]. Furthermore, in vitro studies reveal that the potency of desdiacetylvecuronium relative to vecuronium is not a simple 1:1 relationship, and the two compounds interact in a complex additive or potentially antagonistic manner when co-present, depending on the specific metabolite combination [2]. Consequently, analytical reference standards, PK/PD models, and toxicological investigations requiring accurate quantification or simulation of the metabolite must utilize the specific compound, not a vecuronium proxy, to avoid significant errors in calibration, prediction, and data interpretation.

Quantitative Evidence for the Differentiation of Desdiacetylvecuronium Bromide


Human Pharmacokinetics: Prolonged Half-Life and Increased Distribution Volume vs. Vecuronium

Desdiacetylvecuronium bromide exhibits a terminal elimination half-life that is 3.4-fold longer than that of its parent compound, vecuronium bromide, in healthy human volunteers. This pharmacokinetic divergence directly underpins its role in prolonged paralysis observed in ICU settings. The comparison data were derived from a head-to-head study where 12 healthy volunteers received both compounds [1].

Pharmacokinetics Drug Metabolism Critical Care

Human Pharmacodynamics: EC50 Potency Comparison with Vecuronium

Despite its potent neuromuscular blocking activity, desdiacetylvecuronium bromide requires a slightly higher plasma concentration than vecuronium bromide to achieve the same level of effect. In a direct human volunteer study, the concentration required to produce 50% neuromuscular block (EC50) was measured for both compounds [1].

Pharmacodynamics Neuromuscular Blockade Drug Potency

In Vitro Neuromuscular Potency Ratio Relative to Vecuronium in Rat Tissue

In a direct in vitro comparison using the rat phrenic nerve-hemidiaphragm preparation, the potency of desdiacetylvecuronium bromide (3-desacetyl derivative) was found to be slightly lower than that of vecuronium, while the potency of the 3,17-desacetyl derivative was substantially reduced. This study establishes a clear rank-order of potency among vecuronium metabolites [1].

In Vitro Pharmacology Neuromuscular Junction Dose-Response

Reversal Kinetics by Sugammadex: Differential Response vs. Vecuronium in Rhesus Monkey

The selective relaxant binding agent sugammadex reverses neuromuscular blockade induced by desdiacetylvecuronium bromide more rapidly and at a lower dose compared to its parent compound, vecuronium. In anesthetized rhesus monkeys, a direct comparison of reversal times was performed after administration of equi-effective doses of each neuromuscular blocker [1].

Drug Reversal Sugammadex Neuromuscular Blockade

In Vivo Cat Model: Potency Ratio vs. Vecuronium and Other Metabolites

In an in vivo cat model, vecuronium was found to be only 1.4 times more potent as a neuromuscular blocker than its 3-hydroxy derivative (desdiacetylvecuronium), confirming its substantial activity. In contrast, other metabolites like the 17-hydroxy and 3,17-dihydroxy derivatives were much weaker. Additionally, the 3-hydroxy derivative maintained a favorable safety margin regarding vagal blockade [1].

In Vivo Pharmacology Neuromuscular Blockade Safety Profile

Key Scientific and Industrial Application Scenarios for Desdiacetylvecuronium Bromide


LC-MS/MS Method Development and Validation in Clinical and Forensic Toxicology

The unique and prolonged elimination half-life (116 minutes) of desdiacetylvecuronium bromide [1] necessitates its specific inclusion as a calibrated reference standard in LC-MS/MS assays. This is critical for accurately quantifying this long-lasting metabolite in plasma samples from ICU patients who received vecuronium infusions, a scenario where accumulation of the metabolite is the leading cause of prolonged paralysis [2]. Using a vecuronium standard in place of the metabolite would result in significant quantitative errors due to differences in retention time and ionization efficiency.

In Vitro Drug-Drug Interaction (DDI) and Reversal Agent Studies

Given its additive interaction with vecuronium and its distinct susceptibility to reversal by agents like sugammadex (5.3-fold faster reversal than vecuronium at 0.5 mg/kg) [3][4], pure desdiacetylvecuronium bromide is an essential reagent for isolated tissue bath experiments. Researchers investigating the mechanisms of residual neuromuscular blockade or screening novel reversal agents must use this compound to model the contribution of the active metabolite accurately, as its pharmacology cannot be extrapolated from the parent drug.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Aminosteroid Relaxants

The compound's well-characterized human PK/PD parameters, including a 3.4-fold longer half-life, a 67% larger volume of distribution, and an EC50 of 123 ng/mL [1], provide essential constraints for developing multi-compartmental PK/PD models. These models aim to simulate the complex time course of neuromuscular blockade during and after prolonged vecuronium administration. The accuracy of such simulations depends entirely on inputting the correct parameter values for this major active metabolite.

Synthesis and Characterization of Vecuronium-Related Impurities

In pharmaceutical quality control and reference standard manufacturing, desdiacetylvecuronium bromide (Vecuronium Bromide Related Compound C or EP Impurity D) [5] is required for the identification and quantification of potential degradation products or process impurities in vecuronium bromide API. Its distinct chemical structure and known relative potency (1.4x less potent than vecuronium in cats) [6] are crucial for establishing purity specifications and understanding the potential pharmacological impact of impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desdiacetylvecuronium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.